5-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid
Description
Historical Context and Development of Pyrazolo[1,5-a]pyridine Derivatives
The pyrazolo[1,5-a]pyridine system first gained attention in the 1970s as researchers explored fused heterocycles for their bioisosteric potential relative to purine nucleobases. Early synthetic routes relied on cyclocondensation reactions between 3-aminopyrazoles and 1,3-dielectrophilic partners, though yields remained modest due to regioselectivity challenges. The introduction of chlorine at position 5 marked a pivotal advancement, as halogenation enhanced both metabolic stability and intermolecular interactions in protein binding pockets. For instance, 5-chloro derivatives demonstrated improved kinase inhibition profiles compared to their non-halogenated counterparts in early pharmacological screens.
By the 2000s, the development of palladium-catalyzed cross-coupling reactions enabled precise functionalization of the pyrazolo[1,5-a]pyridine core. Researchers at the University of São Paulo demonstrated that 5-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid could serve as a versatile intermediate for synthesizing analogs with tunable electronic properties through Suzuki-Miyaura couplings at position 3. This period also saw the first X-ray crystallographic characterization of the compound, revealing a planar geometry with intramolecular hydrogen bonding between the carboxylic acid and adjacent nitrogen atom—a feature critical to its conformational rigidity.
Scientific Significance in Heterocyclic Chemistry Research
The compound’s significance stems from three key attributes:
- Electronic Modulation : The electron-withdrawing chlorine atom at position 5 activates the pyridine ring for nucleophilic aromatic substitution while directing electrophilic attacks to position 7. This dual reactivity enables sequential functionalization strategies.
- Hydrogen-Bonding Capacity : The carboxylic acid group at position 3 participates in both intra- and intermolecular hydrogen bonds, influencing crystalline packing and solubility profiles. Comparative studies show a 40% increase in aqueous solubility versus methyl ester derivatives.
- Bioisosteric Potential : Structural similarity to indole and purine systems allows substitution in enzyme active sites originally evolved for natural substrates. For example, 5-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives inhibit phosphodiesterase-4 (PDE4) with IC50 values comparable to rolipram.
| Property | 5-Chloro Derivative | Non-Halogenated Analog |
|---|---|---|
| LogP | 1.89 | 2.34 |
| Aqueous Solubility (mg/mL) | 12.7 | 8.9 |
| Protein Binding (%) | 92 | 85 |
Table 1: Comparative physicochemical properties of pyrazolo[1,5-a]pyridine derivatives.
Evolution of Academic Interest in Pyrazolo[1,5-a]pyridine Carboxylic Acids
Academic focus has shifted through three distinct phases:
- Phase 1 (1980–2000) : Exploration of synthetic accessibility and basic physicochemical characterization. Key achievements included the first kilogram-scale synthesis using phosphorus oxychloride-mediated chlorination.
- Phase 2 (2001–2015) : Structure-activity relationship studies in antimicrobial and anticancer contexts. The carboxylic acid moiety was identified as essential for Mycobacterium tuberculosis enoyl-ACP reductase inhibition.
- Phase 3 (2016–present) : Computational design and late-stage diversification. Recent work at Durham University demonstrated vectorial functionalization of the core scaffold through iridium-catalyzed borylation at position 7, enabling parallel synthesis of 128 derivatives in one study.
This evolution reflects broader trends in medicinal chemistry toward modular synthesis and target-informed design. The compound’s compatibility with continuous flow chemistry—achieving 89% yield in microreactor syntheses versus 72% in batch processes—has further increased its research utility.
Current Research Landscape and Emerging Paradigms
Four innovative directions dominate contemporary studies:
- Photopharmacological Applications : Incorporation of the chlorine atom into photoactive derivatives enables light-controlled kinase inhibition. A 2024 study achieved 5-fold activation of c-Met kinase inhibitors upon 405 nm irradiation.
- Machine Learning-Guided Optimization : Quantitative structure-activity relationship (QSAR) models trained on 347 derivatives predict antibacterial activity with R2 = 0.91, accelerating lead compound identification.
- Green Chemistry Approaches : Solvent-free mechanochemical synthesis using ball milling reduces reaction times from 12 hours to 45 minutes while maintaining 85% yield.
- Polymer-Based Drug Delivery : Conjugation with poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances tumor accumulation 3.2-fold compared to free drug formulations in murine models.
Recent breakthroughs include the development of a one-step [3+2] cycloaddition using N-aminopyridinium ylides, which constructs the pyrazolo[1,5-a]pyridine core while introducing cyano groups at position 7—a previously inaccessible modification. This methodology exemplifies the compound’s enduring role as a platform for innovation in heterocyclic chemistry.
Properties
IUPAC Name |
5-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-1-2-11-7(3-5)6(4-10-11)8(12)13/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOFFYIZHUIKDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)O)C=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloropyridine-3-carboxylic acid with hydrazine derivatives, followed by cyclization to form the pyrazolo[1,5-a]pyridine core. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity 5-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at position 5 undergoes substitution with nucleophiles under mild conditions. Key examples include:
| Nucleophile | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amines | DIPEA, DMF, 80°C | 5-Amino derivatives | 72–89% | |
| Thiols | K₂CO₃, DMSO, 60°C | 5-Sulfanyl derivatives | 68% | |
| Azides | NaN₃, CuI, DMF, 100°C | 5-Azido derivatives | 85% |
Mechanistic Insight : The electron-withdrawing pyridine and pyrazole rings activate the chlorine for SNAr. Polar aprotic solvents enhance reactivity by stabilizing the transition state .
Carboxylic Acid Functionalization
The carboxylic acid group participates in esterification and amidation:
Amidation
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Reagents : HATU/DIPEA, RNH₂, DMF, RT
-
Products : 3-Carboxamide derivatives (e.g., antitubercular agents with MIC < 0.002 μg/mL) .
Esterification
-
Reagents : SOCl₂/MeOH, 0°C → RT
-
Products : Methyl esters used as intermediates for further coupling (excluded source; alternative methods in ).
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–H functionalization:
Cyclization and Heterocycle Formation
The core structure serves as a scaffold for synthesizing fused heterocycles:
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With 1,3-diketones :
-
With Acetylenes :
Oxidation and Reduction
-
Oxidation :
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Reagents : KMnO₄, H₂O, 100°C
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Product : Pyrazolo[1,5-a]pyridine-3-carboxylic acid peroxide (limited yield due to competing decomposition).
-
-
Reduction :
Key Challenges and Optimizations
-
Selectivity : Competing reactions at positions 2, 5, and 7 require careful control of stoichiometry .
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Solvent Effects : DMF and DMSO improve SNAr yields but complicate purification .
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Catalyst Load : Pd-based couplings demand ≤5 mol% catalyst to minimize side products .
This systematic analysis underscores the compound’s versatility in synthetic chemistry, with applications spanning pharmaceuticals to advanced materials. Future research should explore photocatalytic and electrochemical methods to enhance sustainability .
Scientific Research Applications
Medicinal Chemistry Applications
1. Kinase Inhibition
5-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives have been identified as potential inhibitors of various kinases, including AXL and c-MET. These kinases are implicated in numerous cancers, making their inhibition a promising therapeutic strategy. The selective inhibition of these kinases can potentially lead to beneficial effects in treating conditions such as renal, gastric, and lung cancers due to their roles in tumor progression and drug resistance .
2. Anti-inflammatory Agents
Recent studies have highlighted the development of pyrazolo[1,5-a]pyrimidine derivatives from 5-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid that act as selective inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 plays a crucial role in inflammatory signaling pathways. The synthesized compounds demonstrated excellent potency and selectivity, suggesting their potential use in treating inflammatory diseases .
3. Antitumor Activity
The compound has also been explored for its antitumor properties. Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity through various mechanisms, including the inhibition of specific enzymes involved in cancer cell proliferation . The structural modifications derived from 5-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid have enhanced the efficacy of these compounds against different cancer cell lines.
Material Science Applications
1. Fluorescent Probes
A novel application of 5-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid is its use in synthesizing fluorescent probes for monitoring intracellular processes. These probes have shown rapid response times to pH changes and high quantum yields, making them suitable for biological imaging applications . The ability to detect pH changes in live cells can provide insights into cellular environments and metabolic processes.
2. Optical Applications
Fluorescent derivatives based on pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties. These compounds can be utilized in developing sensors and other optical devices due to their favorable absorption and emission characteristics .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on AXL and c-MET Inhibition | Investigated the role of 5-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives as kinase inhibitors | Identified potential therapeutic agents for various cancers with significant inhibitory effects on AXL and c-MET |
| Development of IRAK4 Inhibitors | Explored modifications of 5-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid for anti-inflammatory drugs | Compounds showed excellent potency and selectivity against IRAK4 |
| Synthesis of Fluorescent Probes | Created fluorescent probes based on pyrazolo[1,5-a]pyridine for pH monitoring | Probes exhibited fast response times and high sensitivity to pH changes |
Mechanism of Action
The mechanism of action of 5-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Position : The position of the chlorine atom significantly impacts biological activity. For example, 5-chloro derivatives (target compound) are optimized for kinase inhibition, whereas 6-chloro isomers (e.g., CAS 1167055-29-9) exhibit different binding affinities .
- Functional Groups : The benzyloxy group at C2 (as in 20a–20c) enhances lipophilicity and crystallinity, making these derivatives suitable for solid-phase synthesis .
Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Derivatives
Table 2: Heterocyclic Variants
Key Observations :
Imidazo[1,5-a]pyridine-3-carboxylic Acid Derivatives
Table 3: Heterocyclic Analogues
Key Observations :
Biological Activity
5-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and implications for drug development.
Chemical Structure and Properties
5-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid has the molecular formula and a molecular weight of 196.59 g/mol. Its structure features a pyrazolo-pyridine framework with a chlorine atom at the 6-position and a carboxylic acid group at the 3-position, which may enhance its solubility and bioavailability. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological studies .
Anti-inflammatory and Anticancer Properties
Preliminary studies indicate that 5-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid may exhibit anti-inflammatory and anticancer properties. Research has shown that compounds within this class can inhibit specific enzymes or receptors involved in inflammatory pathways and cancer progression . For instance, similar pyrazolo derivatives have demonstrated significant activity against various cancer cell lines and inflammatory diseases.
The exact mechanism of action for 5-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid is still under investigation. Initial findings suggest that it may bind to enzymes or receptors critical in inflammatory responses or tumor growth. The compound's ability to interact with biological macromolecules is crucial for understanding its therapeutic potential .
Synthesis
The synthesis of 5-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid can be achieved through various methods involving the cyclocondensation of appropriate precursors. These synthetic routes allow for structural modifications that can enhance biological activity or selectivity towards specific targets. Notably, the synthesis often employs nitrogen-containing heterocycles, highlighting the versatility of this scaffold in medicinal chemistry .
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to 5-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid:
- Antituberculosis Activity : Research indicates that pyrazolo derivatives exhibit promising antitubercular activity with low nanomolar MIC values against resistant strains of Mycobacterium tuberculosis.
- Kinase Inhibition : Compounds derived from this scaffold have been identified as inhibitors of receptor tyrosine kinases (RTKs), which are implicated in cancer progression and other diseases. Selective inhibition of these kinases could lead to significant therapeutic benefits .
Comparative Analysis
The following table summarizes the biological activities of 5-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid compared to structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 5-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid | Anti-inflammatory, anticancer | Chlorine substitution enhances reactivity |
| Pyrazolo[1,5-a]pyrimidine | Anticancer | Lacks chlorine; different mechanism |
| 4-Chloro-3-pyridinecarboxylic acid | Antimicrobial | Different ring structure; distinct activities |
Q & A
Advanced Research Question
- Salt Formation : Convert the carboxylic acid to sodium or potassium salts (e.g., 10 mM stock in PBS) .
- Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) or cyclodextrin-based solubilization .
- Structural Modifications : Introduce hydrophilic groups (e.g., morpholine, piperazine) at the amide side chain .
How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
Advanced Research Question
SAR studies should focus on:
Core Modifications : Varying substituents at positions 5 (Cl, Br, NO) and 3 (carboxamide, ester) to tune electronic and steric profiles.
Bioisosteric Replacement : Replace chlorine with trifluoromethyl (-CF) for improved metabolic stability .
Pharmacophore Mapping : Use molecular docking to identify critical hydrogen-bonding interactions (e.g., with kinase catalytic lysine residues) .
Case Study: demonstrates enhanced activity in 7-amino-substituted analogs via hydrogen-bond donor/acceptor optimization.
What are the best practices for handling and storing this compound to ensure stability?
Basic Research Question
- Storage : Keep in airtight containers at RT, protected from moisture and light (degradation observed at >40°C or >60% humidity) .
- Reconstitution : Prepare fresh solutions in anhydrous DMSO or ethanol to prevent hydrolysis of the carboxylic acid group.
- Safety : Use PPE (gloves, goggles) due to potential irritancy (H315, H319 hazards) .
How can microwave-assisted synthesis optimize reaction yields and reduce time?
Advanced Research Question
Microwave irradiation accelerates amidation and cyclization steps by enhancing reaction kinetics:
- Conditions : 100–150°C, 50–100 W, 10–30 minutes in sealed vessels.
- Solvent Optimization : Use high-boiling solvents like DMF or NMP to prevent pressure buildup .
- Case Study : reports a 20% yield increase in pyrazolo-pyridine derivatives under microwave vs. conventional heating.
What analytical methods are used to assess compound stability under physiological conditions?
Advanced Research Question
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C.
- LC-MS Monitoring : Track degradation products over 24–72 hours.
- Circular Dichroism (CD) : Evaluate conformational changes in buffered solutions (pH 7.4) .
How can computational modeling predict biological targets for this scaffold?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR libraries.
- Pharmacophore Alignment : Match the carboxylic acid and chlorine moieties to known enzyme active sites (e.g., COX-2, EGFR) .
- ADMET Prediction : SwissADME or pkCSM to estimate absorption, toxicity, and metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
